

4-(Trifluoromethoxy)benzene-1,2-diamine

chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B1304667

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-(Trifluoromethoxy)benzene-1,2-diamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of **4-(Trifluoromethoxy)benzene-1,2-diamine**. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical sciences.

Core Chemical and Physical Properties

4-(Trifluoromethoxy)benzene-1,2-diamine, identified by CAS number 658-89-9, is a substituted phenylenediamine derivative.[1] The presence of the trifluoromethoxy group significantly influences its chemical characteristics and makes it a valuable intermediate in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability, membrane permeability, and binding affinity of target molecules.[2] The incorporation of trifluoromethyl groups is a key strategy in modern drug design.[3]

Quantitative Data Summary

The key physical and chemical properties of **4-(Trifluoromethoxy)benzene-1,2-diamine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	658-89-9	[1][4][5][6]
Molecular Formula	C7H7F3N2O	[1][5]
Molecular Weight	192.14 g/mol	[1][4][7]
Boiling Point	106-108 °C at 5 mmHg (5 Torr)	[1][4]
Melting Point	Not Applicable (Liquid at room temp.)	[4]
Density	1.429 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	104.8 ± 25.9 °C	[4]
pKa	3.30 ± 0.10 (Predicted)	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]
Appearance	Dark Brown to Black Solid or Yellow to brown to black powder or crystals or liquid	[1][7]
Purity	95% - 98%	[4][5][7]
Storage Conditions	2–8 °C under inert gas (Nitrogen or Argon)	[1][6]

Synthesis and Experimental Protocols

The primary synthetic route to **4-(Trifluoromethoxy)benzene-1,2-diamine** involves the reduction of a nitro-substituted precursor.

Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine from 2-Nitro-4-(trifluoromethoxy)aniline

A common and high-yield method for the preparation of **4-(Trifluoromethoxy)benzene-1,2-diamine** is the reduction of 2-nitro-4-(trifluoromethoxy)aniline.[1]

Experimental Protocol:

- **Reaction Setup:** A solution of 2-nitro-4-trifluoromethoxyaniline (25.0 g, 0.112 mol) in ethanol (200 mL) is prepared.[\[1\]](#)
- **Addition of Reagents:** This solution is slowly added to a solution of tin(II) chloride dihydrate (82.0 g, 0.363 mol) in concentrated hydrochloric acid (330 mL).[\[1\]](#)
- **Reaction Conditions:** The reaction mixture is stirred at a temperature of 70-80°C for 30 minutes.[\[1\]](#)
- **Work-up:**
 - Upon completion, the mixture is cooled to 0-5°C.[\[1\]](#)
 - The pH of the solution is adjusted to 11-12 using a 40% sodium hydroxide solution.[\[1\]](#)
 - The product is then extracted with ether (2 x 200 mL).[\[1\]](#)
- **Purification:**
 - The combined organic phases are washed with water.[\[1\]](#)
 - The washed organic phase is dried over anhydrous sodium sulfate.[\[1\]](#)
 - The solvent is removed by evaporation under reduced pressure.[\[1\]](#)
- **Final Product:** This procedure yields **4-(trifluoromethoxy)benzene-1,2-diamine** as a brown oil (21.1 g, 98% yield).[\[1\]](#)



[Click to download full resolution via product page](#)

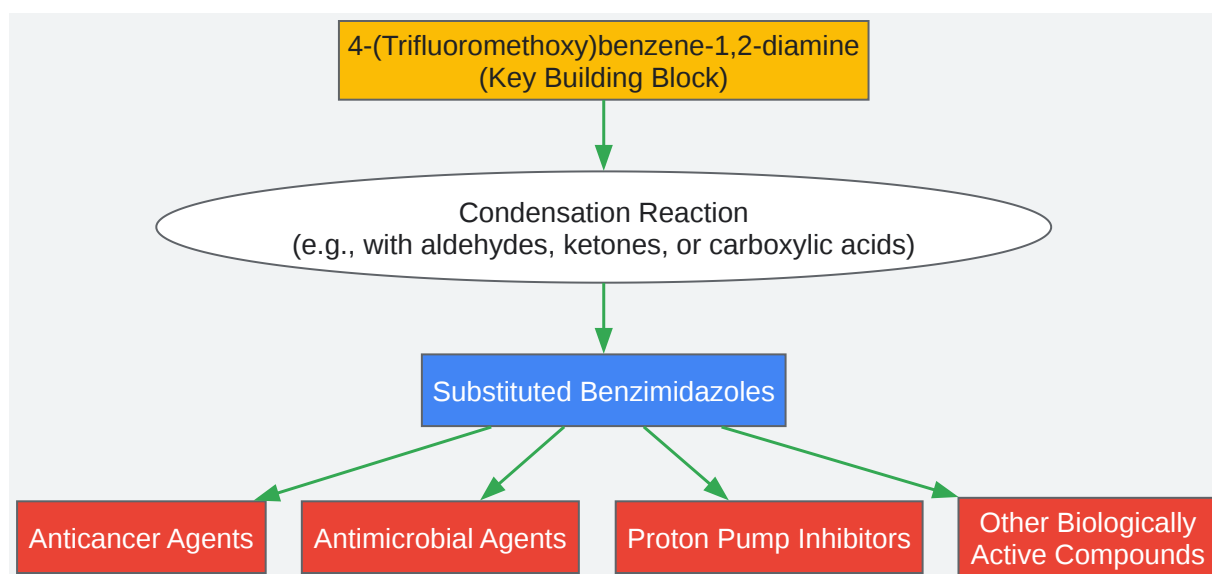
Synthesis workflow for **4-(Trifluoromethoxy)benzene-1,2-diamine**.

Reactivity and Applications in Drug Development

4-(Trifluoromethoxy)benzene-1,2-diamine is a key building block, particularly in the synthesis of heterocyclic compounds. The vicinal diamine groups serve as a reactive scaffold for constructing benzimidazole ring systems through condensation reactions.[2]

Derivatives of this compound are investigated for a range of therapeutic applications. For instance, benzimidazoles synthesized from related phenylenediamines have shown potential as anticancer and antimicrobial agents.[2][8] The trifluoromethyl group, in particular, is known to enhance the biological activity of compounds.[8][9] The strategic placement of fluorine-containing groups like trifluoromethoxy is a common tactic in drug design to improve potency, metabolic stability, and membrane permeability.[10][11]

While **4-(trifluoromethoxy)benzene-1,2-diamine** itself may not have significant biological activity, its role as a precursor is crucial for developing novel bioactive molecules.[2] Its derivatives are explored in various therapeutic areas, including the development of proton pump inhibitors.[2]



[Click to download full resolution via product page](#)

Role as a precursor in synthesizing bioactive compounds.

Safety and Handling

4-(Trifluoromethoxy)benzene-1,2-diamine is classified as an irritant and may cause skin sensitization.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. It is also noted to be air-sensitive, and therefore, storage under an inert atmosphere is recommended.[1] Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]

Spectral Data

While a comprehensive collection of spectral data is not available in the public domain, researchers can expect characteristic signals in NMR, IR, and mass spectrometry consistent with its structure. For example, in ^1H NMR, signals corresponding to the aromatic protons and the amine protons would be expected. In ^{13}C NMR, carbons attached to fluorine would show characteristic splitting. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 192.14.

This guide provides a foundational understanding of **4-(Trifluoromethoxy)benzene-1,2-diamine**. For further in-depth analysis, researchers are encouraged to consult the cited literature and safety data sheets from chemical suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE | 658-89-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 [sigmaaldrich.com]

- 5. 4-(trifluoromethoxy)benzene-1,2-diamine 95% | CAS: 658-89-9 | AChemBlock [achemblock.com]
- 6. 658-89-9|4-(Trifluoromethoxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 [sigmaaldrich.com]
- 8. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- To cite this document: BenchChem. [4-(Trifluoromethoxy)benzene-1,2-diamine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304667#4-trifluoromethoxy-benzene-1-2-diamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com